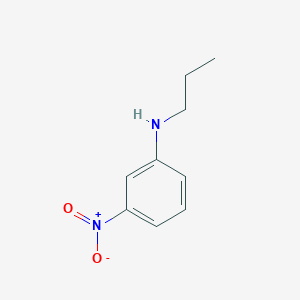

3-nitro-N-propylaniline

Description

3-Nitro-N-propylaniline (C₉H₁₂N₂O₂) is a nitro-substituted aniline derivative featuring a nitro group (-NO₂) at the meta position of the aromatic ring and an N-propyl (-CH₂CH₂CH₃) substituent on the amine.

- Synthesis: Likely synthesized via alkylation of 3-nitroaniline (m-nitroaniline) with propylating agents, analogous to methods used for N-propyl-2-(trifluoromethyl)aniline .

- Applications: Similar to its para isomer (p-nitro-N-propylaniline), it may serve as a functionalized sorbent in matrix solid-phase dispersion (MSPD) for pesticide analysis, leveraging its hydrophobic N-propyl group for enhanced interactions .

Properties

IUPAC Name |

3-nitro-N-propylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-6-10-8-4-3-5-9(7-8)11(12)13/h3-5,7,10H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDCZIHAGOFRFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565879 | |

| Record name | 3-Nitro-N-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87035-66-3 | |

| Record name | 3-Nitro-N-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-propylaniline typically involves a multi-step process:

Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitroaniline.

Alkylation: The nitroaniline is then subjected to alkylation using propyl halides in the presence of a base such as potassium carbonate to introduce the propyl group.

Industrial Production Methods

Industrial production of 3-nitro-N-propylaniline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and advanced purification techniques are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-propylaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Oxidation: The propyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 3-amino-N-propylaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: Propionic acid derivatives.

Scientific Research Applications

3-nitro-N-propylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-nitro-N-propylaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The propyl group may influence the compound’s solubility and membrane permeability, affecting its overall activity.

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

- Meta substitution may alter steric accessibility and polarity .

N-Alkylated vs. Non-Alkylated Nitroanilines

- Toxicity: Alkylation (e.g., propyl group) may reduce acute toxicity compared to non-alkylated 3-nitroaniline, though specific data is lacking.

Functional Group Variations

- Reactivity : The nitro group facilitates electrophilic substitution (e.g., reduction to amines), while the trifluoromethyl group (-CF₃) offers metabolic stability in pharmaceuticals .

Research Findings and Performance Metrics

- MSPD Efficiency : p-Nitro-N-propylaniline/silica (pNNPASi) achieved recoveries of 48–106% for ten pesticides in carrots, outperforming C₁₈ for eight compounds .

- Thermal Stability : Nitroaniline derivatives generally exhibit moderate thermal stability, with decomposition temperatures >150°C, inferred from similar compounds .

Biological Activity

3-Nitro-N-propylaniline (CAS Number: 87035-66-3) is an organic compound characterized by a nitro group (-NO2) and a propyl group (-C3H7) attached to an aniline ring. This compound falls under the class of nitroanilines, which are known for their diverse chemical reactivity and biological activity. The presence of both the nitro and propyl groups confers unique properties that make 3-nitro-N-propylaniline a subject of interest in various fields, including medicinal chemistry, biology, and industrial applications.

Nitroanilines, including 3-nitro-N-propylaniline, undergo metabolic reduction to yield their corresponding amines. This reduction process is crucial as it influences the compound's biological activity. The primary metabolic pathway involves:

- Reduction : Conversion to 3-amino-N-propylaniline.

- Substitution : Formation of various substituted anilines depending on nucleophiles present.

- Oxidation : Potential formation of propionic acid derivatives.

These metabolic transformations allow nitroanilines to interact with a variety of proteins and enzymes, affecting multiple biochemical pathways.

Antimicrobial Properties

Research indicates that nitrocompounds exhibit broad-spectrum antimicrobial activity. A study highlighted that nitro compounds can inhibit foodborne bacteria both in vitro and in vivo, demonstrating effectiveness against pathogens such as Escherichia coli and Salmonella species. The mechanism involves the disruption of cellular processes through oxidative stress and interference with metabolic pathways .

Anticancer Activity

3-Nitro-N-propylaniline has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

- Antimicrobial Efficacy : In a controlled study, 3-nitro-N-propylaniline was tested against several bacterial strains. Results indicated a significant reduction in bacterial viability, showcasing its potential as an antimicrobial agent.

- Anticancer Activity : Another study evaluated the cytotoxic effects of 3-nitro-N-propylaniline on human cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, leading to further investigations into its mechanisms of action.

Pharmacokinetics

The pharmacokinetic profile of 3-nitro-N-propylaniline includes:

- Absorption : Rapid absorption following administration.

- Metabolism : Primarily via reduction to amines.

- Excretion : Mainly through renal pathways.

Understanding these pharmacokinetic properties is essential for evaluating the compound's therapeutic potential and safety profile.

Research Applications

3-Nitro-N-propylaniline has several applications across different scientific disciplines:

- Chemistry : Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

- Biology : Investigated for its antimicrobial and anticancer properties.

- Medicine : Explored for potential use in drug development as a precursor for pharmaceuticals.

- Industry : Employed in the production of polymers, resins, and other industrial chemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.